molecular formula C7H8FN3S B1299961 n-(2-Fluorophenyl)hydrazinecarbothioamide CAS No. 38985-72-7

n-(2-Fluorophenyl)hydrazinecarbothioamide

Cat. No. B1299961
CAS RN: 38985-72-7
M. Wt: 185.22 g/mol
InChI Key: TWFLAERJMLKDNL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) and a carbothioamide functionality (-CSNH2), which can interact with various metals and organic molecules to form complexes or undergo chemical reactions. Although the provided papers do not directly discuss N-(2-Fluorophenyl)hydrazinecarbothioamide, they do provide insights into the behavior and applications of structurally related hydrazinecarbothioamides.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of an isothiocyanate with hydrazine hydrate, as seen in the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide . This method can be adapted to synthesize N-(2-Fluorophenyl)hydrazinecarbothioamide by using 2-fluoroisothiocyanatobenzene as the starting material. The reaction conditions, such as solvent choice and temperature, can significantly affect the yield and purity of the product.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is influenced by the substituents on the phenyl ring. Single crystal X-ray diffraction is a common technique used to determine the crystal structures of these compounds, as demonstrated in the study of various metal coordination compounds involving hydrazinecarbothioamide ligands . The molecular modeling and atomic charges of heteroatoms in these compounds can be performed using computational software, providing insights into their structural properties and reactivity .

Chemical Reactions Analysis

Hydrazinecarbothioamides can participate in various chemical reactions, including condensation with aldehydes to form Schiff bases and complexation with metal ions . These reactions are influenced by factors such as the electronic properties of the substituents and the reaction conditions. The resulting products can exhibit interesting properties, such as fluorescence in the presence of specific metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamides, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic methods, including IR, UV-Vis, NMR, and mass spectrometry, are used to characterize these compounds . The coordination of ligands to metal ions can be confirmed by shifts in the IR spectra, indicating the formation of metal-ligand bonds . Additionally, these compounds can exhibit biological activities, such as antimicrobial and anticonvulsant effects , which are assessed through various bioassays.

Scientific Research Applications

Anticonvulsant Activity

n-(2-Fluorophenyl)hydrazinecarbothioamide derivatives have been explored for their anticonvulsant properties. In a study by Tripathi et al. (2012), novel derivatives of this compound were synthesized and evaluated in various seizure models. One such compound, 2-[4-(4-chlorophenoxy)benzylidene]-N-(4-fluorophenyl)hydrazinecarbothioamide, exhibited significant anticonvulsant activity and neurotoxicity profiles, demonstrating potential as a treatment for epilepsy (Tripathi, Kumar, Singh, & Stables, 2012).

Potential Anti-Virulence Agents

Compounds containing n-(2-Fluorophenyl)hydrazinecarbothioamide have been synthesized and investigated for their anti-virulence properties. Bărbuceanu et al. (2018) synthesized and characterized novel 1,2,4-triazoles and 1,3,4-thiadiazoles with the fluorine atom, which were evaluated for toxicity using Daphnia magna, suggesting applications in bioactive substance development (Bărbuceanu et al., 2018).

Targeting Breast Cancer Cells

Another significant application of n-(2-Fluorophenyl)hydrazinecarbothioamide derivatives is in targeting HER-2 overexpressed breast cancer cell lines. Bhat et al. (2015) synthesized lead derivatives and evaluated their in vitro efficacy against breast cancer cells, with one compound demonstrating higher potency compared to the standard drug 5-fluorouracil, indicating potential in cancer therapy (Bhat et al., 2015).

Fluorescent Probes

This compound has also been utilized in the development of fluorescent probes. For example, Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, a compound related to n-(2-Fluorophenyl)hydrazinecarbothioamide, in environmental and biological samples, showcasing its utility in chemical sensing and environmental monitoring (Zhu et al., 2019).

Antitumor Properties

Compounds derived from n-(2-Fluorophenyl)hydrazinecarbothioamide have shown promising antitumor properties. Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with derivatives of this compound and found that they exhibited significant activity against the HCT 116 human colorectal cell line, suggesting their potential application in chemotherapy (Hussein et al., 2015).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H301 . Precautionary statements include P264, P301+P310, and P270 .

properties

IUPAC Name

1-amino-3-(2-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFLAERJMLKDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353220
Record name N-(2-Fluorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Fluorophenyl)hydrazinecarbothioamide

CAS RN

38985-72-7
Record name 38985-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129261
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Fluorophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Fluorophenyl)-3-thiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Gera, C Mohan, J Madan… - Current Organic Synthesis, 2019 - ingentaconnect.com
Background: Oxidative stress due to high levels of reactive organic species is the cause of the progression of inflammation in various diseases. The molecules possessing both anti-…
Number of citations: 2 www.ingentaconnect.com
ED Akpan, IO Isaac, LO Olasunkanmi… - … Meeting Abstracts 235, 2019 - iopscience.iop.org
Electrochemical, surface morphology, density functional theory and Monte Carlo simulation methods were employed in investigating the effects of (2E,2'E)-2,2'-(3,3,6,6-tetramethyl-9-…
Number of citations: 1 iopscience.iop.org
ED Akpan, IO Isaac, LO Olasunkanmi, EE Ebenso… - RSC …, 2019 - pubs.rsc.org
Electrochemical, surface morphology, density functional theory and Monte Carlo simulation methods were employed in investigating the effects of (2E,2′E)-2,2′-(3,3,6,6-tetramethyl-9-…
Number of citations: 23 pubs.rsc.org
K Bhati, DB Tripathy, A Gupta - Macromolecular Symposia, 2023 - Wiley Online Library
Mild steel has been considerably exploited in various manufacturing and commercial fields due to its tremendous mechanical performance. However, mild steel's high susceptibility to …
Number of citations: 0 onlinelibrary.wiley.com
DR Shah, HP Lakum, KH Chikhalia - Russian Journal of Bioorganic …, 2015 - Springer
In frames of the search for new biological entities to fight against recent drug-resistant microbial strains, we report a library of quinazoline-based thiourea/4-thiazolidinone/chalcone …
Number of citations: 15 link.springer.com
J Zhu, G Teng, D Li, R Hou, Y Xia - Medicinal Chemistry Research, 2021 - Springer
Increased bacterial resistance to antibiotics is a major threat to human health, and it is particularly important to develop novel antibiotic drugs. Here, we designed a series of Schiff base …
Number of citations: 13 link.springer.com
A Hameed, KM Khan, ST Zehra, R Ahmed, Z Shafiq… - Bioorganic …, 2015 - Elsevier
Urease is an important enzyme which breaks urea into ammonia and carbon dioxide during metabolic processes. However, an elevated activity of urease causes various complications …
Number of citations: 74 www.sciencedirect.com
H Huang, Q Chen, X Ku, L Meng, L Lin… - Journal of medicinal …, 2010 - ACS Publications
A series of novel thiosemicarbazone derivatives bearing condensed heterocyclic carboxaldehyde moieties were designed and synthesized. Among them, TSC24 exhibited broad …
Number of citations: 240 pubs.acs.org
LKMO Goni, MA Jafar Mazumder, DB Tripathy… - Materials, 2022 - mdpi.com
The phenomenon of corrosion threatens metallic components, human safety, and the economy. Despite being eco-friendly and promising as a corrosion inhibitor, acridine has not been …
Number of citations: 7 www.mdpi.com
S Tariq, O Alam, M Amir - Bioorganic Chemistry, 2018 - Elsevier
A new series of 3-[2-(5-mercapto-4-phenyl-4H-1,2,4-traiazol-3-yl)ethyl] quinoxalin-2(1H)-one (5a-v) derivatives was synthesized and subjected to in vitro evaluation for anti-inflammatory …
Number of citations: 45 www.sciencedirect.com

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